

Spectroscopic Profile of 2,4-Dimethylsulfolane: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dimethylsulfolane

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-dimethylsulfolane** (CAS No. 1003-78-7), a high-polarity aprotic solvent. The document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a centralized resource for its structural characterization.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **2,4-dimethylsulfolane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Signal Assignment	Expected Chemical Shift (ppm)	Expected Multiplicity
Methyl (CH ₃)	~1.2 - 1.5	Doublet
Methylene (CH ₂)	~1.8 - 2.5	Multiplet
Methine (CH)	~2.8 - 3.5	Multiplet

¹³C NMR (Carbon-13 NMR) Spectral Data

Signal Assignment	Expected Chemical Shift (ppm)
Methyl (CH ₃)	~15 - 25
Methylene (CH ₂)	~30 - 40
Methine (CH)	~50 - 60
Carbon adjacent to SO ₂	~60 - 70

Note: Specific chemical shifts and coupling constants can be influenced by the solvent and experimental conditions. The data presented are typical expected ranges.

Infrared (IR) Spectroscopy

The FTIR spectrum of **2,4-dimethylsulfolane** is characterized by strong absorption bands related to the sulfonyl group and the aliphatic hydrocarbon structure.[\[1\]](#)

Wavenumber Range (cm ⁻¹)	Vibrational Mode	Functional Group
2850 - 3000	C-H Stretching	Methyl (CH ₃) and Methylene (CH ₂)
1470 - 1370	C-H Bending	Methyl (CH ₃) and Methylene (CH ₂)
1300 - 1350	Asymmetric S=O Stretching	Sulfone (SO ₂)
1120 - 1160	Symmetric S=O Stretching	Sulfone (SO ₂)

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and determining the fragmentation pattern of **2,4-dimethylsulfolane**.[\[1\]](#) The compound has a molecular weight of 148.23 g/mol .[\[1\]](#)[\[2\]](#)

m/z	Proposed Fragment
148	[M] ⁺ (Molecular Ion)
84	[M - SO ₂] ⁺
69	[C ₅ H ₉] ⁺
56	[C ₄ H ₈] ⁺
42	[C ₃ H ₆] ⁺ (Top Peak) [2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of organic compounds.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **2,4-dimethylsulfolane** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL for ¹H NMR and higher for ¹³C NMR.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
- **Data Acquisition:**
 - ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like **2,4-dimethylsulfolane**.

- **Sample Preparation:** A single drop of neat **2,4-dimethylsulfolane** is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like **2,4-dimethylsulfolane**.^[1]

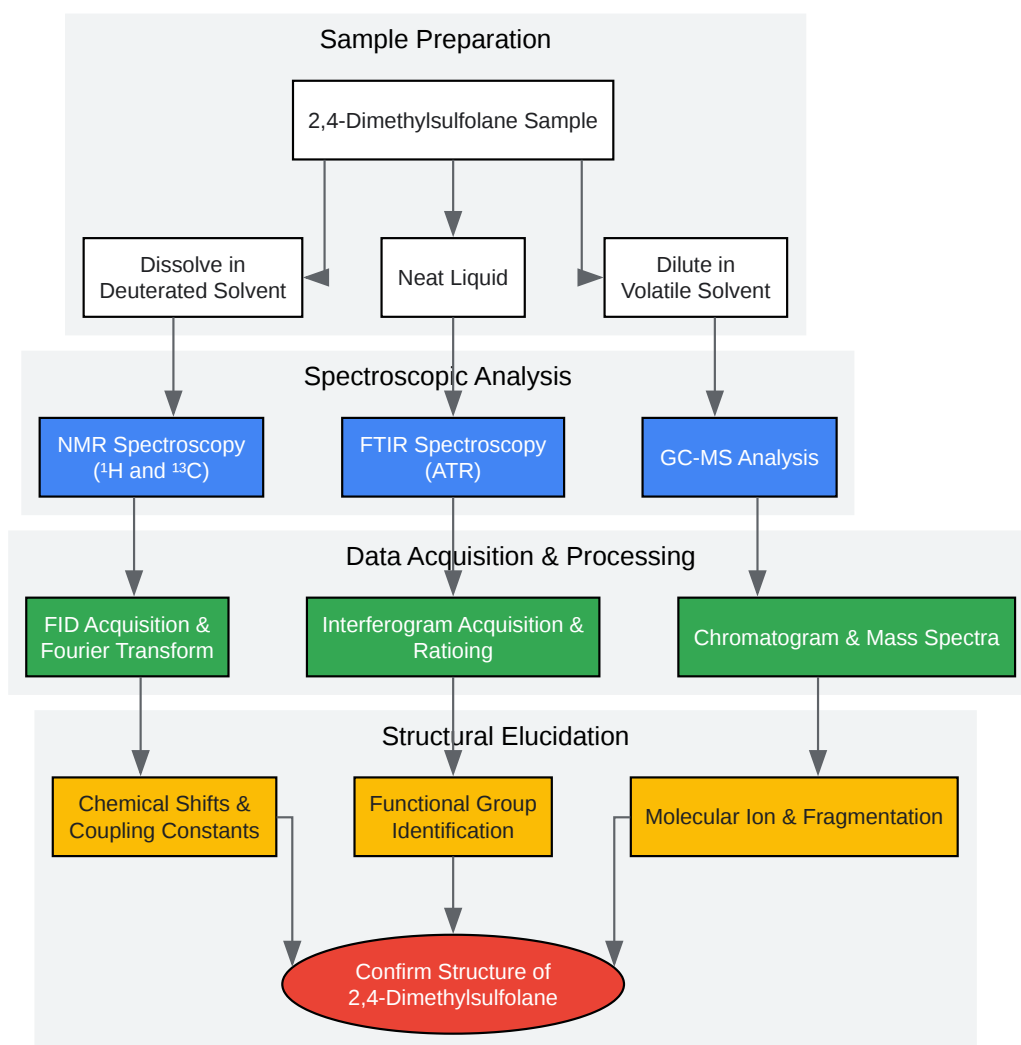
- **Sample Preparation:** A dilute solution of **2,4-dimethylsulfolane** is prepared in a volatile organic solvent (e.g., dichloromethane, hexane).
- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer is used. A non-polar or medium-polarity capillary column is typically suitable for separation.
- **GC Conditions:**
 - **Injector Temperature:** 250 °C
 - **Oven Temperature Program:** An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
 - **Carrier Gas:** Helium at a constant flow rate.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-200.
- Data Analysis: The resulting chromatogram shows the retention time of **2,4-dimethylsulfolane**. The mass spectrum corresponding to the chromatographic peak is then analyzed to identify the molecular ion and fragmentation pattern, which can be compared to a reference library such as the NIST Mass Spectral Library.^[2]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **2,4-dimethylsulfolane**.

Spectroscopic Characterization Workflow for 2,4-Dimethylsulfolane



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Caption: Workflow for the spectroscopic analysis of **2,4-dimethylsulfolane**.

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References

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- 2. 2,4-Dimethylsulfolane | C₆H₁₂O₂S | CID 70483 - PubChem [pubchem.ncbi.nlm.nih.gov]
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